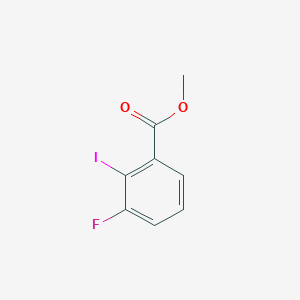

Methyl 2-iodo-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSLNJIWQBQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306372 | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-78-2 | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of Methyl 2-iodo-3-fluorobenzoate

Abstract

Methyl 2-iodo-3-fluorobenzoate is a key substituted aromatic compound, valuable as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its specific substitution pattern offers a versatile scaffold for further functionalization through cross-coupling reactions and other transformations. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, beginning from commercially available precursors. We will delve into the mechanistic underpinnings of the chosen reactions, offer a detailed, step-by-step protocol, and outline a full suite of analytical techniques for the unequivocal characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this important synthetic intermediate.

Rationale and Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence starting from 2-amino-3-fluorobenzoic acid. This strategy leverages two of the most reliable and fundamental transformations in organic chemistry: the Sandmeyer-type reaction for the introduction of the iodide and the Fischer esterification to form the methyl ester.

-

Step 1: Iodination via Diazotization-Sandmeyer Reaction. The conversion of an aromatic primary amine to an aryl iodide is efficiently achieved through the formation of a diazonium salt, which is subsequently displaced by an iodide ion.[1][2] This method is superior to direct iodination, which can lack regioselectivity and often requires harsh conditions. The Sandmeyer reaction involving iodide is particularly advantageous as it typically proceeds in high yield and does not require a copper catalyst, unlike its chloro- and bromo- counterparts.[3] The reaction is initiated by the iodide ion (I⁻), which acts as a reducing agent to facilitate the decomposition of the diazonium salt.[3]

-

Step 2: Fischer-Speier Esterification. With the 2-iodo-3-fluorobenzoic acid intermediate in hand, the final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] By using a large excess of methanol, which often serves as the solvent, the equilibrium is driven towards the formation of the ester, ensuring a high conversion rate.[4] This method is cost-effective, procedurally simple, and avoids the use of more hazardous alkylating agents.

The overall synthetic workflow is depicted below.

Sources

Physical and chemical properties of Methyl 2-iodo-3-fluorobenzoate

An In-depth Technical Guide to Methyl 2-iodo-3-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic ester that serves as a highly versatile building block in modern organic synthesis. Its strategic arrangement of iodo, fluoro, and methyl ester functional groups on a benzene ring makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The presence of an iodine atom provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and safe handling protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a detailed understanding of this compound for its effective application in their work.

Compound Identification

Precise identification is critical for ensuring the correct material is used in experimental settings. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 393-78-2 | [2][3][4] |

| Molecular Formula | C₈H₆FIO₂ | [2] |

| IUPAC Name | methyl 3-fluoro-2-iodobenzoate | [4] |

| Synonyms | 3-fluoro-2-iodo-benzoic acid methyl ester | [2] |

| Molecular Weight | 280.03 g/mol | [5] |

Physical and Chemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. While comprehensive experimental data for this specific isomer is not widely published, the table below compiles available information and predicted values based on related compounds.

| Property | Value | Notes and Sources |

| Appearance | Expected to be a solid or liquid at room temperature | Based on similar substituted benzoates. |

| Boiling Point | Not available | Related compound Methyl 2-iodobenzoate has a b.p. of 149-150 °C/10 mmHg.[6] |

| Melting Point | Not available | Related compound Methyl 2-iodobenzoate has a m.p. of 64 °C.[6] |

| Density | Not available | Related compound Methyl 2-iodobenzoate has a density of 1.784 g/mL at 25 °C.[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) and insoluble in water. | General property of non-polar organic esters. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. Below is a predicted analysis based on the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The methyl ester protons will appear as a sharp singlet further upfield (approx. δ 3.9 ppm). The coupling patterns of the aromatic protons will be complex due to both H-H and H-F coupling.

-

¹³C NMR: The carbon NMR will display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (approx. δ 165 ppm). The six aromatic carbons will appear in the δ 110-140 ppm range, with their chemical shifts influenced by the electron-withdrawing/donating effects of the substituents. The C-F bond will result in characteristic splitting of the carbon signals. The methyl carbon of the ester will appear upfield (approx. δ 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while C=C stretching in the aromatic ring will appear in the 1450-1600 cm⁻¹ region. A C-F stretch will be present in the 1000-1300 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) will show a molecular ion (M⁺) peak at m/z = 280. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). The isotopic pattern of iodine would not be prominent as it is monoisotopic.

Synthesis and Purification

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-iodo-3-fluorobenzoic acid.

Proposed Synthetic Pathway: Fischer Esterification

The most direct and common method is the Fischer esterification of 2-iodo-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tnjchem.com [tnjchem.com]

- 3. This compound CAS#: 393-78-2 [m.chemicalbook.com]

- 4. 393-78-2|Methyl 3-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-fluoro-3-iodobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 3-fluoro-2-iodobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-iodobenzoate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure, featuring fluoro, iodo, and methyl ester groups, provides a powerful platform for the construction of complex molecular architectures. The strategic positioning of these functionalities allows for selective manipulation and participation in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and key applications of methyl 3-fluoro-2-iodobenzoate, with a focus on its utility as a building block in the development of novel bioactive compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Methyl 3-fluoro-2-iodobenzoate (CAS No. 393-78-2) has emerged as a valuable reagent in this context, serving as a key building block for the synthesis of fluorinated aromatic compounds.[1] The presence of an iodine atom ortho to the fluorine provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl ester group, in turn, can be readily hydrolyzed or otherwise modified, further expanding the synthetic utility of this compound. This guide aims to provide a detailed technical overview for researchers and professionals engaged in organic synthesis and drug discovery, highlighting the practical aspects of handling, synthesizing, and utilizing this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of methyl 3-fluoro-2-iodobenzoate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 393-78-2 | [1] |

| Molecular Formula | C₈H₆FIO₂ | [1] |

| Molecular Weight | 280.03 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Storage | 2-8°C, protected from light, in a dry and sealed container | [1] |

Synthesis of Methyl 3-fluoro-2-iodobenzoate

The synthesis of methyl 3-fluoro-2-iodobenzoate is typically achieved through a two-step process: the synthesis of the precursor 3-fluoro-2-iodobenzoic acid, followed by its esterification.

Synthesis of 3-Fluoro-2-iodobenzoic Acid

The most common route to 3-fluoro-2-iodobenzoic acid involves the Sandmeyer reaction of 3-fluoroanthranilic acid. This classic transformation provides an efficient means of introducing an iodine atom onto the aromatic ring.

Reaction Scheme:

Caption: Synthesis of 3-fluoro-2-iodobenzoic acid via Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Fluoro-2-iodobenzoic Acid

-

Step 1: Diazotization. In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-fluoroanthranilic acid in an aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt. The progress of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

-

Step 2: Iodination. To the cold diazonium salt solution, add a solution of potassium iodide in water. The addition should be done portion-wise to control the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Step 3: Work-up and Purification. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a solution of sodium thiosulfate to remove any residual iodine. The crude 3-fluoro-2-iodobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Esterification of 3-Fluoro-2-iodobenzoic Acid

The final step in the synthesis is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).

Reaction Scheme:

Caption: Fischer esterification of 3-fluoro-2-iodobenzoic acid.

Experimental Protocol: Fischer Esterification

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve 3-fluoro-2-iodobenzoic acid in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Step 2: Reflux. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Step 3: Work-up and Purification. After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 3-fluoro-2-iodobenzoate can be purified by column chromatography on silica gel to afford the final product.[2]

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the fluoro, iodo, and ester groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 165 ppm and a signal for the methyl carbon around 52 ppm. The aromatic region will exhibit six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and C-F coupling constants providing valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the methyl group, as well as C-F and C-I stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 249, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 221.

Reactivity and Applications in Organic Synthesis

Methyl 3-fluoro-2-iodobenzoate is a valuable building block for the synthesis of complex organic molecules due to the orthogonal reactivity of its functional groups. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound. This reaction is widely used to construct biaryl structures, which are common motifs in pharmaceuticals.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of methyl 3-fluoro-2-iodobenzoate.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl compounds. These structures are important intermediates in the synthesis of natural products and functional materials.[3]

Reaction Scheme:

Caption: Sonogashira coupling of methyl 3-fluoro-2-iodobenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the aryl iodide with an amine.[4] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in many drug molecules.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of methyl 3-fluoro-2-iodobenzoate.

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of methyl 3-fluoro-2-iodobenzoate makes it a highly sought-after intermediate in the development of new pharmaceuticals and agrochemicals.[1] Its ability to serve as a scaffold for the introduction of diverse functional groups allows for the rapid generation of compound libraries for screening and lead optimization. For instance, it is a key building block in the synthesis of certain kinase inhibitors and other targeted therapies in oncology.[5] In the agrochemical sector, this compound is utilized in the development of novel herbicides and fungicides, where the presence of the fluorinated aromatic ring can enhance efficacy and selectivity.

Safety and Handling

Appropriate safety precautions should be taken when handling methyl 3-fluoro-2-iodobenzoate. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-fluoro-2-iodobenzoate is a valuable and versatile synthetic intermediate with broad applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its trifunctionalized structure allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel and improved chemical entities.

References

-

MySkinRecipes. Methyl 3-fluoro-2-iodobenzoate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

MySkinRecipes. Methyl 2,6-Difluoro-3-iodobenzoate. Available at: [Link]

-

Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

-

Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Lab5 procedure esterification. Available at: [Link]

-

The Royal Society of Chemistry. 4. Available at: [Link]

-

University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

PubChem. 4-Fluoro-3-iodobenzoic acid. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

arkat usa. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

-

Organic Syntheses Procedure. m-IODOBENZOIC ACID. Available at: [Link]

-

PubMed Central (PMC). An Alternative to the Sandmeyer Approach to Aryl Iodides. Available at: [Link]

-

University of Strathclyde. Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives. Available at: [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Fischer Esterification. Available at: [Link]

-

The Fischer Esterification. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

NIST WebBook. Methyl-2-iodobenzoate. Available at: [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]

-

Chemistry LibreTexts. Interpretation of mass spectra. Available at: [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

-

1H NMR Spectroscopy. Available at: [Link]

-

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

NINGBO INNO PHARMCHEM CO.,LTD.. Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Available at: [Link]

-

AbacipharmTech-Global Chemical supplier. 3-Fluoro-2-iodobenzoic acid. Available at: [Link]

-

PubChem. Methyl 4-iodobenzoate. Available at: [Link]

-

Semantic Scholar. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

-

ElectronicsAndBooks. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]

-

NIH. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]

-

Wikipedia. 3-Fluorobenzoic acid. Available at: [Link]

Sources

A Technical Guide to the C8H6FIO2 Isomer Landscape: Synthesis, Characterization, and Application of Methyl 2-fluoro-5-iodobenzoate

Abstract

The molecular formula C8H6FIO2 represents a class of halogenated aromatic esters with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine and iodine atoms onto a benzoic acid scaffold creates a versatile building block, primed for advanced synthetic transformations. This technical guide provides an in-depth examination of a key isomer, Methyl 2-fluoro-5-iodobenzoate (CAS 625471-27-4). We will detail its synthesis from commercially available precursors, outline a comprehensive protocol for its structural elucidation using modern spectroscopic techniques, and explore its application as a critical intermediate in the synthesis of complex molecules, including targeted kinase inhibitors for the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of poly-halogenated synthons.

Introduction: The Strategic Value of Poly-Halogenated Scaffolds

The molecular formula C8H6FIO2, with a degree of unsaturation of six, strongly suggests an aromatic system. The presence of both a fluorine and an iodine atom, alongside a methyl ester, creates a molecule with distinct and synthetically valuable points of differentiation.

-

Fluorine's Role: The incorporation of fluorine is a well-established strategy in drug design. Its high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

-

Iodine's Role: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This makes the iodine atom an excellent synthetic handle for introducing molecular complexity via foundational reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are workhorses in modern pharmaceutical synthesis.[3][4]

This guide will focus on Methyl 2-fluoro-5-iodobenzoate , a commercially available and synthetically useful isomer, as a representative example of the C8H6FIO2 chemical space.

Synthesis and Purification

The synthesis of Methyl 2-fluoro-5-iodobenzoate is most efficiently achieved in a two-stage process: the synthesis of the precursor 2-fluoro-5-iodobenzoic acid, followed by its esterification.

Stage 1: Synthesis of 2-Fluoro-5-iodobenzoic Acid

The precursor acid can be prepared from 2-fluoroaniline via a Sandmeyer-type reaction. This classic transformation involves the conversion of an aniline to a diazonium salt, which is then displaced by an iodide.

Caption: General workflow for Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-iodobenzoate

Causality: This protocol uses an excess of methanol to drive the reversible esterification reaction towards the product, in accordance with Le Châtelier's principle. Sulfuric acid serves as the catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. [5]The workup neutralizes the acid catalyst and removes the unreacted carboxylic acid.

-

Reaction Setup: To a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous methanol (used in large excess, e.g., 10-20 eq or as the solvent), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (50 mL).

-

Wash the organic phase sequentially with water (2 x 30 mL), a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases (2 x 30 mL), and finally with saturated sodium chloride (brine) solution (1 x 30 mL). [5]5. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford Methyl 2-fluoro-5-iodobenzoate as a pure compound. [6]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized Methyl 2-fluoro-5-iodobenzoate is achieved through a combination of spectroscopic methods. The workflow below outlines the standard characterization process.

Caption: Standard workflow for spectroscopic characterization.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for Methyl 2-fluoro-5-iodobenzoate.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 625471-27-4 | [7] |

| Molecular Formula | C8H6FIO2 | [7] |

| Molecular Weight | 280.03 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Density | 1.823 g/cm³ | [7]|

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) & Multiplicity | Assignment |

|---|---|---|

| ¹H NMR | 8.25 (dd) | H-6 (ortho to Iodo) |

| (500 MHz, CDCl3) [9] | 7.82 (m) | H-4 (ortho to Iodo, meta to Fluoro) |

| 6.94 (dd) | H-3 (ortho to Fluoro) | |

| 3.95 (s) | -OCH3 | |

| ¹³C NMR | ~164 (d) | C=O (Ester) |

| (Predicted) | ~142 (d) | C-5 (C-I) |

| ~139 (d) | C-3 | |

| ~130 (s) | C-1 (C-CO2Me) | |

| ~116 (d) | C-4 | |

| ~92 (s) | C-6 | |

| ~53 (s) | -OCH3 | |

| ¹⁹F NMR | ~ -110 to -120 | Ar-F |

| (Predicted) | | |

Note on Predicted Data: Experimental ¹³C and ¹⁹F NMR data are not widely available in public literature. The values presented are based on standard chemical shift prediction algorithms and are consistent with values for structurally similar compounds.

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ESI-MS | m/z 281 [M+H]⁺ | Confirms the molecular weight of the compound. [9] |

| EI-MS | m/z 280 (M⁺) | Molecular ion peak. |

| (Expected Fragments) | m/z 249 [M-OCH3]⁺ | Loss of the methoxy radical. |

| m/z 221 [M-COOCH3]⁺ | Loss of the carbomethoxy radical. | |

| m/z 153 [M-I]⁺ | Loss of the iodine radical. | |

| FTIR | ~1730-1715 cm⁻¹ (strong) | C=O stretch of the aromatic ester. |

| (Expected Peaks) | ~1250-1300 cm⁻¹ (strong) | Asymmetric C-O-C stretch of the ester. |

| ~1100-1150 cm⁻¹ (strong) | C-F stretch. |

| | ~3000-3100 cm⁻¹ (weak) | Aromatic C-H stretch. |

Applications in Research and Drug Development

Methyl 2-fluoro-5-iodobenzoate is a valuable intermediate, primarily used as a scaffold in palladium-catalyzed cross-coupling reactions to build more complex molecules. The differential reactivity of the C-I bond versus other positions on the aromatic ring allows for selective and controlled functionalization.

Role in Palladium-Catalyzed Cross-Coupling

The C-I bond is significantly weaker than C-Br, C-Cl, or C-F bonds, making it the preferred site for oxidative addition to a Pd(0) catalyst. [2]This allows for selective coupling at the 5-position while leaving the fluorine atom and other positions untouched. This is critical in multi-step syntheses where sequential couplings are required.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacting with an aryl or heteroaryl boronic acid/ester to form a new C-C bond, creating biaryl structures common in pharmaceuticals. [4]* Sonogashira Coupling: Reacting with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety used in many biologically active compounds and materials. [3]

Case Study: A Scaffold for Kinase Inhibitor Synthesis

While direct synthesis examples starting from Methyl 2-fluoro-5-iodobenzoate are proprietary or less common in open literature, the closely related 2-fluoro-4-iodoaniline scaffold is a key component in the synthesis of the FDA-approved drug Trametinib . [1]Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancers like melanoma.

In the synthesis of Trametinib, a derivative, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, undergoes a cyclization reaction with a pyridotrione compound. This highlights the industrial relevance of the 2-fluoro-iodophenyl moiety as a foundational piece for constructing complex, biologically active heterocyclic systems. The iodine atom serves as the crucial anchor point for building the core of the final drug molecule. Methyl 2-fluoro-5-iodobenzoate provides chemists with an alternative entry point to this valuable chemical space, where the ester can be converted to an amide or other functional groups as needed for subsequent reactions.

Safety, Handling, and Storage

-

Safety: Methyl 2-fluoro-5-iodobenzoate is an organic compound that should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. [8]* Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. [7]

Conclusion

The C8H6FIO2 isomer, Methyl 2-fluoro-5-iodobenzoate, represents a strategically designed building block for advanced organic synthesis. Its distinct halogenation pattern provides a reactive handle for palladium-catalyzed cross-coupling reactions at the iodine position, while the fluorine atom imparts properties beneficial for drug discovery. This guide has provided a comprehensive framework for its synthesis, detailed the key spectroscopic features for its characterization, and demonstrated its relevance as a scaffold for developing complex pharmaceutical agents like kinase inhibitors. As the demand for precision and efficiency in drug development continues to grow, such versatile, poly-functionalized intermediates will remain indispensable tools for medicinal chemists.

References

-

A method for synthesizing trametinib key intermediate. (n.d.). Eureka | Patsnap. Retrieved January 5, 2026, from [Link]

-

Methyl 2-fluoro-5-iodobenzoate. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.

- A method of synthesis Trimetinib key intermediate. (n.d.). Google Patents.

- Benzoxazinyl-amidocyclopentyl-heterocyclic modulators of chemokine receptors. (n.d.). Google Patents.

- Isothiazole derivatives and uses thereof as nuclear receptor agonists. (n.d.). Google Patents.

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkat USA. Retrieved January 5, 2026, from [Link]

-

methyl 5-fluoro-2-iodobenzoate | CAS: 1202897-48-0. (n.d.). FINETECH INDUSTRY LIMITED. Retrieved January 5, 2026, from [Link]

-

Trametinib. (n.d.). MedPath. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 5, 2026, from [Link]

-

Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. WO2002004444A2 - Heterocycle carboxamides as antiviral agents - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CA2521950C - Benzoxazinyl-amidocyclopentyl-heterocyclic modulators of chemokine receptors - Google Patents [patents.google.com]

- 7. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

Methyl 2-iodo-3-fluorobenzoate: A Technical Guide to its Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-iodo-3-fluorobenzoate, a halogenated aromatic compound with significant potential in synthetic chemistry. While a singular "discovery" event for this molecule is not prominently documented, its synthesis is readily achievable through established and reliable chemical transformations. This guide will detail the logical synthetic pathway, including step-by-step experimental protocols, mechanistic insights, and characterization considerations. Furthermore, we will explore its potential applications as a versatile building block in the fields of pharmaceutical and materials science, stemming from the unique reactivity conferred by its ortho-iodo and meta-fluoro substituents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a deeper understanding of this valuable, yet underexplored, chemical entity.

Introduction: The Strategic Value of Halogenated Benzene Derivatives

Halogenated aromatic compounds are cornerstones of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto a benzene ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The "magic methyl" effect is a well-documented phenomenon in drug discovery, and similarly, the strategic placement of halogens can lead to significant improvements in a compound's therapeutic profile.[1]

This compound is a trifunctional arene, possessing an ester, an iodine atom, and a fluorine atom in a specific substitution pattern. This arrangement offers a rich platform for synthetic diversification:

-

The iodo group is an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

-

The fluoro group can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby functional groups, influencing binding interactions.

-

The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide will illuminate the path to accessing this versatile building block and harnessing its synthetic potential.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of this compound points to a two-step sequence starting from the commercially available 2-Amino-3-fluorobenzoic acid.

Caption: Synthesis of 2-Iodo-3-fluorobenzoic acid.

Step-by-Step Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-3-fluorobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (sufficient to form a stirrable slurry).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Continue stirring for 1-2 hours at room temperature, then gently warm the mixture to 40-50 °C for an additional hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

-

-

Work-up and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

To remove any unreacted starting material and by-products, the crude solid can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Iodo-3-fluorobenzoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis of this compound

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. [3][4] Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-Iodo-3-fluorobenzoic acid (1 equivalent) in a large excess of methanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet for the methyl ester protons around 3.9 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), and the methyl ester carbon (around 52 ppm). The carbons attached to iodine and fluorine will show characteristic chemical shifts. |

| ¹⁹F NMR | A singlet for the fluorine atom, with a chemical shift characteristic of an aryl fluoride. |

| IR Spectroscopy | A strong carbonyl stretch for the ester group around 1720-1740 cm⁻¹. C-F and C-I stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₆FIO₂ (280.03 g/mol ). A characteristic fragmentation pattern including the loss of the methoxy group (-OCH₃). |

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the following areas:

-

Drug Discovery: The presence of both iodo and fluoro substituents makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. The iodo group can be readily converted to other functional groups via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. [5]The fluorine atom can enhance the drug-like properties of the final compound.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel halogenated aromatic compounds.

-

Materials Science: Fluorinated aromatic compounds are of interest in the development of materials with specific electronic and optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs). [6]

Conclusion

While the formal "discovery" of this compound may not be a landmark event in the history of chemistry, its synthetic accessibility and potential utility are clear. By following established and robust synthetic methodologies, researchers can readily prepare this versatile building block. The unique combination of an ester, an iodine atom, and a fluorine atom on a benzene ring provides a powerful platform for the creation of novel and complex molecules with potential applications in a wide range of scientific disciplines. This guide provides the foundational knowledge for scientists to synthesize, characterize, and ultimately, innovate with this compound.

References

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ACS Publications. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. [Link]

-

MySkinRecipes. Methyl 3-fluoro-2-iodobenzoate. [Link]

-

RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

National Institutes of Health. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating Oncology: The Impact of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 15). Exploring the Synthesis and Applications of Fluorinated Aromatic Intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Power of Fluorine: 2-Fluoro-3-iodobenzoic Acid in Advanced Synthesis. [Link]

- Google Patents.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

ACS Publications. (2014, June 3). Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

-

National Institutes of Health. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. [Link]

-

SpectraBase. o-Iodobenzoic acid, methyl ester - Optional[1H NMR] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Trimethyl Orthobenzoate in Advanced Organic Synthesis. [Link]

Sources

Starting materials for Methyl 2-iodo-3-fluorobenzoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 2-iodo-3-fluorobenzoate

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Similarly, the introduction of an iodine atom provides a versatile handle for further synthetic transformations, particularly in cross-coupling reactions.

This compound (CAS: 1260830-14-5) is a prime example of a high-value building block that embodies these principles.[3][4] It serves as a critical intermediate in the synthesis of complex pharmaceuticals, where the precise arrangement of the fluoro, iodo, and methyl ester groups is essential for constructing the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the viable synthetic pathways to this key intermediate, focusing on the selection of starting materials and the underlying chemical logic of the chosen protocols.

Retrosynthetic Analysis and Selection of Starting Materials

A logical retrosynthetic analysis of this compound reveals that the most direct disconnection is at the ester linkage. This identifies 2-iodo-3-fluorobenzoic acid as the immediate and principal precursor. The synthesis of this acid is the crux of the challenge, with two primary, industrially relevant pathways emerging from common chemical feedstocks.

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Primary Starting Materials

The choice between 2-Amino-3-fluorobenzoic acid and 3-Fluorobenzoic acid as the ultimate starting material depends on factors such as cost, availability, and the desired control over regiochemistry.

| Parameter | Route A: 2-Amino-3-fluorobenzoic Acid | Route B: 3-Fluorobenzoic Acid |

| Key Transformation | Sandmeyer Reaction | Direct Electrophilic Iodination |

| Regioselectivity | Excellent. The position of the iodine is unequivocally determined by the initial position of the amino group. | Good to Moderate. Relies on the directing effects of the -COOH and -F groups, risking isomeric impurities. |

| Reaction Steps | Two distinct steps: Diazotization, then Iodide displacement. | Typically a one-pot reaction. |

| Reagent Hazards | Diazonium salts are thermally unstable and potentially explosive if isolated. Requires strict temperature control (0–5 °C). | Often requires strong oxidizing agents (e.g., iodic acid, nitric acid) and concentrated sulfuric acid.[5] |

| Cost & Availability | Generally more expensive and less readily available than 3-fluorobenzoic acid. | Inexpensive and widely available as a commodity chemical. |

| Field Insight | The Sandmeyer route is often preferred in research and for the synthesis of high-purity APIs where absolute regiochemical control is paramount and cost is a secondary concern. | The direct iodination route is attractive for large-scale industrial production where cost-effectiveness and process simplicity are major drivers, provided purification can effectively remove any isomers. |

Validated Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. The narrative emphasizes the rationale behind each procedural choice.

Route A: Synthesis via Sandmeyer Reaction

This route offers unparalleled regiochemical control, proceeding in two distinct stages from 2-amino-3-fluorobenzoic acid.

Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.

Part 1: Diazotization and Iodination of 2-Amino-3-fluorobenzoic Acid

The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a variety of substituents, including halides.[6][7] The process begins with the conversion of the primary amine to a diazonium salt, which then serves as an excellent leaving group (N₂ gas).

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq).

-

Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

Reaction Completion & Work-up: Allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases. The crude 2-iodo-3-fluorobenzoic acid often precipitates. Collect the solid by filtration.

-

Purification: Wash the crude solid with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Trustworthiness:

-

Why Hydrochloric Acid? It serves two purposes: it protonates the amino group, making it soluble, and it reacts with NaNO₂ to generate the necessary nitrous acid in situ.

-

Why 0–5 °C? Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently.[7] The low temperature ensures controlled formation and prevents unwanted side reactions, such as the formation of phenols.[8]

-

Why KI? Iodide is a strong enough nucleophile to displace the diazonium group without the need for a copper catalyst, which is often required for chloro- or bromo-substitutions.[9] This simplifies the reaction and purification.

Part 2: Fischer Esterification to Yield this compound

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing the purified 2-iodo-3-fluorobenzoic acid (1.0 eq), add a large excess of methanol (which acts as both reagent and solvent).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel to yield the final product.

Mechanistic Insight:

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[10][11] Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. A series of proton transfers allows for the elimination of water as a leaving group, and subsequent deprotonation yields the stable ester product.[11] Using a large excess of methanol drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Conclusion

The synthesis of this compound is most reliably achieved via a two-stage process starting from 2-amino-3-fluorobenzoic acid. This pathway, involving a Sandmeyer-type iodination followed by a standard Fischer esterification, guarantees absolute regiochemical control, delivering a high-purity product essential for applications in drug development and medicinal chemistry. While direct iodination of 3-fluorobenzoic acid presents a more atom-economical alternative, it carries a significant risk of forming isomeric byproducts, complicating purification. The choice of synthetic route must therefore be guided by a careful consideration of the required final purity versus the constraints of process cost and scalability.

References

-

Zhdankin, V. V., & Koposov, A. Y. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: 2-Fluoro-3-iodobenzoic Acid in Advanced Synthesis. PharmaChem. [Link]

-

Koposov, A. Y., & Zhdankin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

PHARMD GURU. (n.d.). SANDMEYERS REACTION. PHARMD GURU. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

Togni, A., & Matoušek, J. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. [Link]

- CN106045550A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzoic acid. PubChem. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Patil, B. R., Bhusare, S. R., Pawar, R., & Vibhute, Y. B. (2006). Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate. [Link]

-

Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. [Link]

-

Chemsrc. (n.d.). Methyl 2-fluoro-3-iodobenzoate. Chemsrc. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. PharmaChem. [Link]

-

Beilstein Journals. (n.d.). α-Acetoxyarone synthesis via iodine-catalyzed and tert-butyl hydroperoxide-mediateded self- intermolecular oxidative coupling. Beilstein Journals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. PharmaChem. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

-

de Oliveira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorination in Drug Discovery and Material Science. PharmaChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-fluoro-3-iodobenzoate | CAS#:1260830-14-5 | Chemsrc [chemsrc.com]

- 4. 1260830-14-5|Methyl 2-fluoro-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

Commercial availability of Methyl 2-iodo-3-fluorobenzoate

An In-depth Technical Guide to Methyl 2-iodo-3-fluorobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its physicochemical properties, commercial availability, synthesis, and critical applications, with a focus on the underlying scientific principles that make it a valuable reagent in modern organic synthesis.

Introduction: The Strategic Value of Halogenated Benzoates

This compound belongs to a class of halogenated aromatic esters that serve as versatile scaffolds in the synthesis of complex organic molecules. The strategic placement of three distinct functional groups—an iodo group, a fluoro group, and a methyl ester—on a benzene ring provides a powerful platform for controlled, regioselective modifications.

-

The Iodine Handle: The iodine atom is an excellent leaving group and a key participant in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

The Fluorine Influence: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] A fluorine atom can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

-

The Ester Functionality: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, providing another point for molecular diversification.

This unique combination of reactive sites makes this compound and its isomers indispensable tools for creating novel pharmaceutical intermediates and materials.

Physicochemical Properties and Isomeric Forms

It is critical for researchers to distinguish between the closely related isomers of iodofluorobenzoates, as their commercial availability and CAS numbers differ. The user's topic of interest, This compound , is a specific constitutional isomer. For clarity, this guide addresses it alongside its most common commercially available isomers.

| Property | This compound | Methyl 3-fluoro-2-iodobenzoate | Methyl 2-fluoro-3-iodobenzoate |

| CAS Number | Not explicitly assigned | 393-78-2[3][4][5] | 1260830-14-5[6][7] |

| Molecular Formula | C₈H₆FIO₂[3] | C₈H₆FIO₂[5] | C₈H₆FIO₂[6][7] |

| Molecular Weight | 280.03 g/mol | 280.03 g/mol [5] | 280.03 g/mol [6][7] |

| Appearance | Solid (predicted) | Solid | Solid |

| Storage | Keep in dark place, sealed in dry, 2-8°C[5] | Keep in dark place, sealed in dry, room temperature[7] | Keep in dark place, sealed in dry, room temperature[7] |

Commercial Availability

While a specific CAS number for this compound is not prominently listed by major suppliers, its precursors, such as 2-iodo-3-fluorobenzoic acid, are available, suggesting it can be readily synthesized or sourced via custom synthesis. The closely related isomers, however, are commercially available from various chemical suppliers, typically at research-grade purity.

| Supplier | Product Name | CAS Number | Typical Purity |

| TNJ Chemical | This compound | 393-78-2 (for isomer)[3] | 98% min[3] |

| BLD Pharm | Methyl 3-fluoro-2-iodobenzoate | 393-78-2[5] | ≥98% |

| ChemicalBook | Methyl 2-fluoro-3-iodobenzoate | 1260830-14-5[6] | Varies by supplier |

| BLD Pharm | Methyl 2-fluoro-3-iodobenzoate | 1260830-14-5[7] | ≥98% |

Note: The product listed by TNJ Chemical as "this compound" uses the CAS number for the "Methyl 3-fluoro-2-iodobenzoate" isomer. Researchers should always verify the structure and CAS number with the supplier before purchase.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-iodo-3-fluorobenzoic acid. This reaction is typically catalyzed by a strong acid.

Workflow for the Synthesis of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tnjchem.com [tnjchem.com]

- 4. This compound CAS#: 393-78-2 [m.chemicalbook.com]

- 5. 393-78-2|Methyl 3-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]

- 6. Methyl 2-fluoro-3-iodobenzoate suppliers & manufacturers in China [chemicalbook.com]

- 7. 1260830-14-5|Methyl 2-fluoro-3-iodobenzoate|BLD Pharm [bldpharm.com]

Introduction: A Versatile Building Block for Modern Chemistry

An In-Depth Technical Guide to Methyl 2-iodo-3-fluorobenzoate

In the landscape of synthetic organic chemistry, certain molecules stand out for their exceptional utility and versatility. This compound (CAS No. 393-78-2) is one such compound.[1][2] As a trifunctional aromatic building block, it incorporates a reactive iodine atom, a bioisosteric fluorine atom, and a versatile methyl ester group onto a benzene ring. This strategic arrangement of functional groups makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.

The ortho-iodo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, positioned at the meta-position, significantly modulates the electronic properties of the ring and can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds—a critical consideration in drug design. Finally, the methyl ester provides a site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide offers a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, providing researchers with the technical insights needed to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 393-78-2 | [1][2][3] |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.03 g/mol | [1] |

| Appearance | Solid, powder, or crystals | [4][5] |

| Boiling Point | 269.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, protect from light, keep sealed in a dry place | [1][5][6] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the substituted benzene ring. A singlet corresponding to the methyl ester protons (–OCH₃) would appear further upfield, typically around δ 3.9 ppm.

-

¹³C NMR: The carbon spectrum will display eight signals: one for the methyl carbon, one for the carbonyl carbon of the ester, and six for the aromatic carbons, each with a unique chemical shift due to the diverse electronic environments created by the substituents.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 280, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group around 1720-1740 cm⁻¹, C-F stretching vibrations, and various C-H and C=C stretching and bending frequencies characteristic of the substituted aromatic ring.

Strategic Synthesis: A Reliable Pathway

The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from readily available precursors. The chosen pathway leverages classic, high-yielding transformations that are scalable and reliable. The causality behind this synthetic strategy is to introduce the key functional groups in a sequence that avoids unwanted side reactions and ensures regiochemical control.

The most logical precursor is 2-amino-3-fluorobenzoic acid, which positions the amino and fluoro groups correctly for the subsequent iodination step.[7] The synthesis proceeds via two main stages: a Sandmeyer-type iodination followed by esterification.

Detailed Experimental Protocol: Synthesis

Part A: Synthesis of 3-Fluoro-2-iodobenzoic Acid via Sandmeyer Reaction [8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-fluorobenzoic acid (1.0 eq.) in a solution of aqueous acid (e.g., 20% H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, ~2.0 eq.) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve as the diazonium group is displaced by iodide. The choice of KI as the iodide source is due to its excellent solubility and reactivity.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The crude product often precipitates. Collect the solid by vacuum filtration, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any residual iodine. The solid can be further purified by recrystallization.

Part B: Fischer Esterification to this compound [9][10]

-

Reaction Setup: To a round-bottom flask, add the synthesized 3-fluoro-2-iodobenzoic acid (1.0 eq.), a large excess of methanol (which acts as both solvent and reagent), and a catalytic amount of concentrated sulfuric acid (~5 mol%).

-

Esterification: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Workup and Purification: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl systems and other structures prevalent in pharmaceuticals and functional materials.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[11] this compound is an ideal substrate for this reaction.

Table 2: Example Suzuki-Miyaura Reaction Conditions

| Component | Example Reagent/Condition | Role | Rationale |